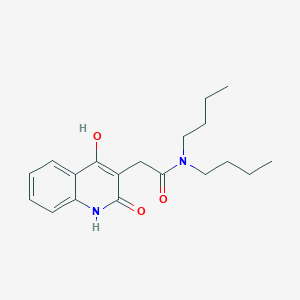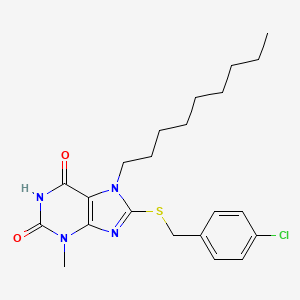![molecular formula C20H14O3S B11993937 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B11993937.png)
4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルは、桂皮酸誘導体のクラスに属する有機化合物です。この化合物は、プロペニル鎖に結合したフェニル基の存在によって特徴付けられ、さらにチオフェンカルボン酸エステル基に結合しています。化合物の構造はユニークな化学的特性を付与し、さまざまな科学分野で興味深いものとなっています。
準備方法
合成経路と反応条件
4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルの合成は、通常、4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェノールとチオフェン-2-カルボン酸クロリドの反応を伴います。反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温で数時間撹拌して、完全な変換を保証します。
工業生産方法
工業的な設定では、4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルの生産には、反応の効率と収率を高めるために、連続フローリアクターが使用される場合があります。自動化システムを使用することにより、温度、圧力、反応物濃度などの反応条件を正確に制御することができ、より一貫性のある製品品質が得られます。
化学反応の分析
反応の種類
4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: フェニル環とチオフェン環は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応では、通常、酸性条件下で臭素または硝酸などの試薬が使用されます。
主な生成物
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: 臭素化またはニトロ化誘導体の生成。
科学研究への応用
4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: ユニークな化学構造のために、潜在的な治療用途が調査されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新規材料の開発に使用されます。
科学的研究の応用
4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。この化合物のフェニル環とチオフェン環は、さまざまな酵素や受容体と相互作用することができ、それらの機能を阻害または活性化することがあります。正確な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物の比較
類似化合物
- 4-[(1E)-3-(2,4-ジメチルフェニル)-3-オキソ-1-プロペニル]フェニル 2-チオフェンカルボン酸エステル
- 4-[(1E)-3-(4-クロロフェニル)-3-オキソ-1-プロペニル]フェニル 2-チオフェンカルボン酸エステル
- 4-[(1E)-3-オキソ-1-プロペン-1-イル]フェニル 硫酸水素
独自性
4-[(1E)-3-オキソ-3-フェニル-1-プロペニル]フェニル 2-チオフェンカルボン酸エステルは、フェニル基、プロペニル鎖、およびチオフェンカルボン酸エステル基の特定の組み合わせのためにユニークです。このユニークな構造は、異なる化学的および物理的特性を付与し、研究および産業におけるさまざまな用途に役立ちます。
類似化合物との比較
Similar Compounds
- 4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- 4-[(1E)-3-oxo-1-propen-1-yl]phenyl hydrogen sulfate
Uniqueness
4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate is unique due to its specific combination of a phenyl group, a propenyl chain, and a thiophenecarboxylate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C20H14O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10+ |
InChIキー |
JGWUANPEPDUDHO-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)

![N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11993864.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993891.png)







